Vegfr-2

Description

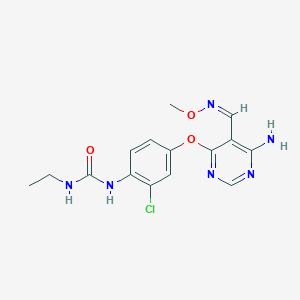

Propriétés

Formule moléculaire |

C15H17ClN6O3 |

|---|---|

Poids moléculaire |

364.79 g/mol |

Nom IUPAC |

1-[4-[6-amino-5-[(Z)-methoxyiminomethyl]pyrimidin-4-yl]oxy-2-chlorophenyl]-3-ethylurea |

InChI |

InChI=1S/C15H17ClN6O3/c1-3-18-15(23)22-12-5-4-9(6-11(12)16)25-14-10(7-21-24-2)13(17)19-8-20-14/h4-8H,3H2,1-2H3,(H2,17,19,20)(H2,18,22,23)/b21-7- |

Clé InChI |

BJHCYTJNPVGSBZ-YXSASFKJSA-N |

SMILES isomérique |

CCNC(=O)NC1=C(C=C(C=C1)OC2=NC=NC(=C2/C=N\OC)N)Cl |

SMILES canonique |

CCNC(=O)NC1=C(C=C(C=C1)OC2=NC=NC(=C2C=NOC)N)Cl |

Origine du produit |

United States |

Foundational & Exploratory

The VEGFR-2 Signaling Pathway in Angiogenesis: A Technical Guide

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a critical process in both normal physiological functions, such as embryonic development and wound healing, and in pathological conditions like tumor growth and metastasis.[1][2] A central molecular player orchestrating this complex process is the Vascular Endothelial Growth Factor (VEGF) signaling pathway, primarily mediated through VEGF Receptor-2 (VEGFR-2).[2][3][4] this compound, a receptor tyrosine kinase (RTK) predominantly expressed on vascular endothelial cells, is the main signal transducer for the potent angiogenic effects of VEGF-A.[2][3][5] Upon binding of VEGF-A, this compound initiates a cascade of intracellular signaling events that drive endothelial cell proliferation, migration, survival, and increased vascular permeability—all essential components of angiogenesis.[1][2][5][6] This guide provides an in-depth technical overview of the this compound signaling pathway, its core components, downstream cascades, and regulatory mechanisms, along with quantitative data and detailed experimental protocols for its study.

The this compound Receptor and Ligand Binding

This compound, also known as Kinase Insert Domain Receptor (KDR) in humans and Flk-1 in mice, is a type II transmembrane receptor tyrosine kinase.[3] The primary ligand for this compound is VEGF-A, a homodimeric glycoprotein (B1211001) that exists in several isoforms due to alternative splicing.[5][7] While various VEGF-A isoforms bind to this compound with high affinity, the VEGF-A165 isoform is considered a principal pro-angiogenic factor and is known to interact with the co-receptor Neuropilin-1 (NRP1) to enhance signaling.[8][9]

The binding of a single dimeric VEGF-A molecule to two this compound monomers induces a conformational change that facilitates receptor dimerization and subsequent trans-autophosphorylation of specific tyrosine residues within the intracellular domain.[2][3][10] This autophosphorylation is the critical activation step that creates docking sites for various downstream signaling and adaptor proteins, thereby initiating the intracellular signaling cascade.[3][6][11]

Core Signaling Pathway Activation

The activation of this compound is a tightly regulated process that begins with ligand binding and culminates in the phosphorylation of key tyrosine residues.

-

Ligand Binding and Dimerization : VEGF-A binds to the extracellular immunoglobulin-like domains 2 and 3 of two this compound monomers.[10] This event stabilizes a dimeric receptor conformation.

-

Trans-autophosphorylation : Once dimerized, the intrinsic kinase activity of each receptor phosphorylates the other receptor in the pair on specific tyrosine residues in the juxtamembrane domain, the kinase insert domain, and the C-terminal tail.[1][3][6] This process, known as trans-autophosphorylation, amplifies the kinase activity of the receptor complex.[1]

Key autophosphorylation sites include Tyr1054 and Tyr1059, which are crucial for the kinase activity of the receptor, and Tyr1175 and Tyr1214 in the C-terminal tail, which serve as major docking sites for downstream signaling molecules.[10][12]

Figure 1: Activation of the this compound signaling pathway.

Downstream Signaling Cascades

The phosphorylated tyrosine residues on the activated this compound serve as docking platforms for a variety of signaling proteins containing SH2 (Src Homology 2) domains. The recruitment of these proteins initiates several parallel downstream signaling cascades that collectively regulate the diverse cellular responses required for angiogenesis.

The PLCγ-PKC-MAPK Pathway

One of the most critical phosphorylation sites is Tyr1175, which recruits and activates Phospholipase C gamma (PLCγ).[2][11][13] Activated PLCγ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[14]

-

IP3 triggers the release of intracellular calcium (Ca2+), which can activate endothelial Nitric Oxide Synthase (eNOS) to produce nitric oxide (NO), a key mediator of vascular permeability.[14]

-

DAG activates Protein Kinase C (PKC), which in turn initiates the Raf-MEK-ERK (MAPK) cascade.[14][15] The MAPK pathway ultimately leads to the phosphorylation of transcription factors that promote endothelial cell proliferation and gene expression.[2][15]

Figure 2: The PLCγ-PKC-MAPK signaling cascade.

The PI3K-Akt-eNOS Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is another major signaling axis downstream of this compound, crucial for endothelial cell survival, migration, and permeability.[16] Activated this compound recruits and activates PI3K.[17] PI3K then phosphorylates PIP2 to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating Akt (also known as Protein Kinase B).

Activated Akt has several key downstream effects:

-

Promotes Cell Survival : Akt phosphorylates and inactivates pro-apoptotic proteins such as Bad and Caspase-9.[14]

-

Stimulates eNOS : Akt can directly phosphorylate and activate eNOS, leading to NO production, which promotes vasodilation and vascular permeability.[17]

-

Regulates Cell Metabolism : Through mTOR, Akt influences cellular metabolism, supporting the high energetic demands of proliferation and migration.[16]

Figure 3: The PI3K-Akt-eNOS signaling cascade.

Regulation of this compound Signaling

The intensity and duration of this compound signaling are precisely controlled by several regulatory mechanisms, including the involvement of co-receptors and receptor trafficking.

Role of Co-receptors: Neuropilins

Neuropilin-1 (NRP1) and Neuropilin-2 (NRP2) are transmembrane glycoproteins that act as co-receptors for this compound.[8][9] NRP1 enhances the binding of certain VEGF-A isoforms (like VEGF-A165) to this compound, thereby potentiating downstream signaling.[8][9] Studies have shown that NRPs are crucial for developmental and tumor angiogenesis.[8][9] The simultaneous targeting of both NRP1 and NRP2 has been shown to significantly inhibit tumor angiogenesis, in part by stimulating the rapid degradation of this compound.[8] Interestingly, even VEGF isoforms that do not directly bind to neuropilins can have their signaling enhanced, suggesting that pre-formed this compound/NRP complexes are sufficient to potentiate VEGF activity.[18]

Receptor Trafficking: Internalization and Degradation

Upon ligand binding and activation, this compound is internalized from the cell surface via a clathrin-dependent mechanism.[19][20] This internalization is not simply a mechanism for signal termination; rather, the receptor can continue to signal from intracellular compartments like endosomes.[19][20][21]

Once internalized, the receptor faces one of two fates:

-

Recycling : A portion of the internalized receptors are recycled back to the plasma membrane, allowing for sustained signaling.[22][23]

-

Degradation : The remaining receptors are sorted to late endosomes and lysosomes for degradation, a process regulated by ubiquitination.[19][22][23]

The balance between recycling and degradation is crucial for determining the overall strength and duration of the angiogenic signal. This trafficking is regulated by various proteins, including Rab GTPases and the ubiquitin isopeptidase USP8, which de-ubiquitinates VEGFR2 to divert it from the degradation pathway.[21][22] Vascular endothelial (VE)-cadherin, a component of endothelial cell junctions, can inhibit this compound internalization, thereby limiting cell proliferation in confluent cell layers.[19][20]

Quantitative Data Summary

The following tables summarize key quantitative data related to the this compound signaling pathway.

Table 1: Ligand-Receptor Binding Affinities

| Ligand | Receptor | Dissociation Constant (Kd) | Method | Reference |

|---|---|---|---|---|

| VEGF-A | Monomeric this compound | 10 nM | Direct Measurement | [7] |

| VEGF-A | Dimeric this compound | 230 pM | Direct Measurement | [7] |

| VEGF-A165a | this compound | 0.15 - 1.82 nM | Radioligand Binding |[5] |

Note: There is a significant, ~45-fold enhancement in VEGF-A binding affinity for the dimeric form of this compound compared to the monomeric form.[7]

Table 2: Key this compound Autophosphorylation Sites and Their Functions

| Tyrosine Site | Location | Key Interacting Protein(s) | Primary Cellular Response(s) | Reference(s) |

|---|---|---|---|---|

| Y801 | Juxtamembrane | PLCγ, PKC | Cell permeability, Proliferation | [1][15] |

| Y951 | Kinase Insert | TSAd, Src | Cell migration, Actin organization | [6][11][15] |

| Y1054/Y1059 | Kinase Domain | - | Activation of kinase activity | [1][12][15] |

| Y1175 | C-Terminal Tail | PLCγ, SHB, PI3K | Proliferation, Migration, Survival | [2][10][11][12][13] |

| Y1214 | C-Terminal Tail | SHB, NCK, PI3K | Cell migration |[10][12] |

Experimental Protocols

Studying the this compound pathway requires a variety of molecular and cellular biology techniques. Below are outlines for key experimental protocols.

Co-Immunoprecipitation (Co-IP) for Protein Interactions

Objective: To determine if two proteins (e.g., this compound and a downstream adaptor protein) interact within the cell.

Principle: An antibody specific to a "bait" protein (e.g., this compound) is used to pull this protein out of a cell lysate. If a "prey" protein is bound to the bait, it will be pulled down as well. The presence of the prey protein is then detected by Western blotting.[24][25][26]

Detailed Methodology:

-

Cell Culture and Lysis: Culture endothelial cells (e.g., HUVECs) and treat with VEGF-A to stimulate this compound signaling. Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to preserve protein complexes.

-

Pre-clearing: Incubate the cell lysate with protein A/G-agarose beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to the bait protein (e.g., anti-VEGFR-2) overnight at 4°C.

-

Complex Capture: Add protein A/G-agarose beads to the lysate-antibody mixture to capture the antibody-protein complexes.

-

Washing: Pellet the beads by centrifugation and wash several times with lysis buffer to remove non-specifically bound proteins.[27] The number of washes determines the stringency of the assay.[27]

-

Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody against the prey protein to detect its presence.

Figure 4: Experimental workflow for Co-Immunoprecipitation.

In Vitro Kinase Assay

Objective: To measure the kinase activity of this compound and assess the potency of potential inhibitors.

Principle: This assay measures the transfer of a phosphate (B84403) group from ATP to a generic tyrosine kinase substrate by recombinant this compound. The amount of ATP consumed is inversely proportional to the amount of light generated by a luciferase-based detection reagent (e.g., Kinase-Glo®).[28][29][30]

Detailed Methodology:

-

Reagent Preparation: Prepare a 1x Kinase Buffer from a 5x stock.[28][29] Prepare serial dilutions of the test inhibitor (e.g., this compound-IN-13) in the kinase buffer.[28] Dilute recombinant human this compound enzyme and the polypeptide substrate (e.g., Poly (Glu:Tyr, 4:1)) to their working concentrations.[28][30]

-

Reaction Setup: In a 96-well plate, add the kinase buffer, ATP, and substrate to all wells.[29]

-

Add Inhibitor/Controls: Add the diluted inhibitor to the "Test" wells. Add buffer with vehicle (e.g., DMSO) to "Positive Control" wells. Add buffer without enzyme to "Blank" wells.[28][29]

-

Initiate Reaction: Add the diluted this compound enzyme to the "Test" and "Positive Control" wells to start the reaction.[28][30]

-

Incubation: Incubate the plate at 30°C for a defined period (e.g., 45 minutes).[28][29][30]

-

Signal Detection: Stop the reaction and measure the remaining ATP by adding a luminescence-based reagent like Kinase-Glo® MAX.[28][29] Incubate at room temperature for 10-15 minutes to stabilize the signal.[28][29]

-

Data Analysis: Read the luminescence on a microplate reader. Calculate the percentage of kinase inhibition relative to the positive control after subtracting the blank reading.

Endothelial Cell Tube Formation Assay

Objective: To assess the ability of endothelial cells to form capillary-like structures (tubes) in vitro, a key functional hallmark of angiogenesis.

Principle: Endothelial cells are plated on a basement membrane extract (BME), such as Matrigel®. In response to pro-angiogenic stimuli, they will migrate and self-organize into a network of three-dimensional, tube-like structures.[31][32][33]

Detailed Methodology:

-

Plate Coating: Thaw BME on ice and use it to coat the wells of a 24- or 96-well plate.[31][33] Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify into a gel.[31][33]

-

Cell Preparation: Culture endothelial cells (e.g., HUVECs) to 70-90% confluency.[33] Harvest the cells using trypsin, neutralize, and resuspend them in media containing the test substance (e.g., a pro- or anti-angiogenic compound).[33]

-

Cell Seeding: Carefully add the cell suspension on top of the solidified BME gel.[33]

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4 to 18 hours.[31][33] Tube formation can begin within hours.[32][34]

-

Visualization and Quantification:

-

Visualize the tube network using an inverted phase-contrast microscope.

-

For quantitative analysis, cells can be pre-labeled with a fluorescent dye like Calcein AM.[31][32] After incubation, wash the wells and image using a fluorescence microscope.

-

Quantify the extent of tube formation using image analysis software to measure parameters such as total tube length, number of junctions, and number of loops.

-

Conclusion

The VEGF-A/VEGFR-2 signaling pathway is the master regulator of angiogenesis, making it a subject of intense research and a prime target for therapeutic intervention, particularly in oncology.[2][3] A thorough understanding of its intricate network of downstream signaling cascades, regulatory mechanisms, and the cellular responses it governs is fundamental for researchers and drug development professionals. The methodologies and quantitative data presented in this guide provide a robust framework for investigating this critical pathway and for the continued development of novel therapeutics aimed at modulating angiogenesis in a variety of disease states.

References

- 1. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting vascular endothelial growth receptor-2 (this compound): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. assaygenie.com [assaygenie.com]

- 4. Molecular Pharmacology of VEGF-A Isoforms: Binding and Signalling at VEGFR2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Molecular Pharmacology of VEGF-A Isoforms: Binding and Signalling at VEGFR2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Direct measurements of VEGF–VEGFR2 binding affinities reveal the coupling between ligand binding and receptor dimerization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]

- 9. The Role of Neuropilin in Vascular and Tumor Biology - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Molecular Bases of this compound-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structure and function of vascular endothelial growth factor and its receptor system - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. VEGFR and Type-V RTK Activation and Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pathways: VEGF Signaling | www.antibodies-online.com [antibodies-online.com]

- 15. Frontiers | Molecular Bases of this compound-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 16. A VEGFB-Based Peptidomimetic Inhibits VEGFR2-Mediated PI3K/Akt/mTOR and PLCγ/ERK Signaling and Elicits Apoptotic, Antiangiogenic, and Antitumor Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Neuropilin-1 and neuropilin-2 enhance VEGF121 stimulated signal transduction by the this compound receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Vascular endothelial cadherin controls this compound internalization and signaling from intracellular compartments - PMC [pmc.ncbi.nlm.nih.gov]

- 21. ahajournals.org [ahajournals.org]

- 22. VEGFR2 Trafficking, Signaling and Proteolysis is Regulated by the Ubiquitin Isopeptidase USP8 - PMC [pmc.ncbi.nlm.nih.gov]

- 23. ashpublications.org [ashpublications.org]

- 24. Co-immunoprecipitation (Co-IP) of G Protein-Coupled Receptor (GPCR)-Receptor Tyrosine Kinase (RTK) Complexes from the Dorsal Hippocampus of the Rat Brain | Springer Nature Experiments [experiments.springernature.com]

- 25. Co-immunoprecipitation Assay for Studying Functional Interactions Between Receptors and Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Co-immunoprecipitation of Plant Receptor Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. med.emory.edu [med.emory.edu]

- 28. benchchem.com [benchchem.com]

- 29. bpsbioscience.com [bpsbioscience.com]

- 30. bpsbioscience.com [bpsbioscience.com]

- 31. corning.com [corning.com]

- 32. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 33. merckmillipore.com [merckmillipore.com]

- 34. Video: Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis [jove.com]

Vegfr-2 mechanism of action in endothelial cells

An In-depth Technical Guide to the VEGFR-2 Mechanism of Action in Endothelial Cells

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vascular Endothelial Growth Factor Receptor 2 (this compound), also known as Kinase Insert Domain-containing Receptor (KDR), is a receptor tyrosine kinase that serves as the primary mediator of the physiological and pathological effects of Vascular Endothelial Growth Factor-A (VEGF-A) in endothelial cells.[1][2] The interaction between VEGF-A and this compound is a master regulator of angiogenesis, the formation of new blood vessels from pre-existing ones.[1][3] This process is fundamental to embryonic development, wound healing, and tissue regeneration, but it is also a hallmark of diseases such as cancer and diabetic retinopathy.[4][5] Upon ligand binding, this compound undergoes dimerization and trans-autophosphorylation on specific intracellular tyrosine residues.[1][6] This activation initiates a complex network of downstream signaling cascades that meticulously orchestrate key endothelial cell responses, including proliferation, migration, survival, and vascular permeability.[5][7][8] Understanding the intricacies of these pathways is paramount for the development of targeted therapeutics aimed at modulating angiogenesis.

This compound Activation: Ligand Binding and Autophosphorylation

The activation of this compound is a multi-step process initiated by the binding of a dimeric VEGF-A ligand.

-

Ligand Binding: VEGF-A, a homodimeric glycoprotein, binds to the second and third immunoglobulin-like (Ig) domains of the extracellular portion of two this compound monomers.[3][6] This binding event is the primary trigger for receptor activation. While this compound can form dimers in the absence of a ligand, VEGF-A binding induces a critical conformational change in the transmembrane domain, leading to a significant increase in kinase domain phosphorylation.[9]

-

Receptor Dimerization: Ligand binding promotes the stabilization of a this compound homodimer, bringing the intracellular kinase domains into close proximity.[3][10]

-

Trans-Autophosphorylation: The juxtaposition of the kinase domains facilitates trans-autophosphorylation on multiple tyrosine residues within the juxtamembrane domain, the kinase insert domain, and the C-terminal tail.[3][6] This phosphorylation is not random; specific phosphotyrosine residues serve as docking sites for distinct downstream signaling molecules, thereby ensuring the activation of specific and appropriate cellular programs.[11][12]

Key autophosphorylation sites and their primary roles are summarized below:

| Phosphorylation Site | Location | Primary Cellular Response(s) | Key Downstream Pathways |

| Tyr801 | Juxtamembrane | Permeability, Proliferation | PLCγ-PKC-eNOS, PLCγ-PKC-MEK-ERK |

| Tyr951 | Kinase Insert | Survival, Permeability | TSAd-Src-PI3K-Akt |

| Tyr1054 / Tyr1059 | Kinase Domain | Kinase Activity | Essential for overall receptor function |

| Tyr1175 | C-Terminal Tail | Proliferation, Migration, Permeability | PLCγ-PKC, SHB-FAK, SHB-PI3K-Rac |

| Tyr1214 | C-Terminal Tail | Migration | NCK-p38 MAPK |

[Sources: 1, 3, 28]

Core Signaling Pathways

The array of cellular responses to this compound activation is mediated by several core downstream signaling pathways. The recruitment of specific adaptor proteins to phosphorylated tyrosine residues dictates which pathways are engaged.

The PLCγ-PKC-MAPK Pathway: Driving Proliferation

The pathway most strongly associated with endothelial cell proliferation is the Phospholipase C-gamma (PLCγ) - Protein Kinase C (PKC) - Mitogen-Activated Protein Kinase (MAPK) cascade.[3][6]

-

Initiation: Phosphorylated Tyr1175 (and to some extent Tyr801) serves as a docking site for PLCγ.[6][13][14]

-

Second Messenger Generation: Activated PLCγ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: diacylglycerol (DAG) and inositol (B14025) 1,4,5-trisphosphate (IP3).[3][15]

-

PKC and Raf Activation: DAG is a potent activator of PKC. PKC, in turn, can phosphorylate and activate Raf kinase.[3][10]

-

MAPK Cascade: Activated Raf initiates the canonical MAPK cascade by phosphorylating MEK (MAPK/ERK Kinase), which then phosphorylates ERK1/2 (Extracellular signal-Regulated Kinases 1/2).[3][10]

-

Nuclear Translocation and Gene Expression: Activated ERK1/2 translocates to the nucleus, where it phosphorylates transcription factors, leading to the expression of genes required for DNA synthesis and cell proliferation.[3][15]

The PI3K/Akt Pathway: Promoting Survival

The PI3K/Akt pathway is a central regulator of cell survival, protecting endothelial cells from apoptosis.[6][16]

-

Initiation: The adaptor protein TSAd (T-cell specific adapter) binds to phosphorylated Tyr951. TSAd then recruits and activates Src family kinases (SFKs).[6][16] In a distinct mechanism, the adaptor protein SHB can bind to pY1175 and also activate the PI3K/Akt pathway.[6]

-

PI3K Activation: Activated Src can then lead to the activation of Phosphoinositide 3-kinase (PI3K).[8][16] PI3K activation can also be mediated through the RTK Axl, which acts as an essential intermediary between this compound/Src and PI3K.[16]

-

PIP3 Generation: PI3K phosphorylates PIP2 to generate the lipid second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[6][17]

-

Akt Activation: PIP3 recruits and activates Akt (also known as Protein Kinase B or PKB).[6][15]

-

Anti-Apoptotic Effects: Activated Akt phosphorylates a host of downstream targets that inhibit apoptosis and promote cell survival.[7] A key downstream effector is endothelial Nitric Oxide Synthase (eNOS).[7]

Pathways Regulating Cell Migration and Permeability

Endothelial cell migration and changes in vascular permeability are critical for the formation of new blood vessels. These processes are controlled by a complex interplay of signaling molecules.

-

Migration via FAK and p38 MAPK:

-

Phosphorylated Tyr1175 can recruit the adaptor protein SHB, which in turn activates Focal Adhesion Kinase (FAK) and paxillin, key components of focal adhesions that are critical for cell motility.[4][6][13]

-

Phosphorylated Tyr1214 recruits the adaptor protein NCK.[6][7] This leads to the activation of the p38 MAPK pathway, which triggers phosphorylation of HSP27, resulting in actin cytoskeleton remodeling and cell migration.[7][15]

-

-

Permeability via eNOS/Src:

-

This compound activation, particularly through the pY1173/PLCγ axis (human pY1175 corresponds to mouse pY1173), induces a Ca2+/PKC-dependent activation of endothelial nitric oxide synthase (eNOS).[18]

-

eNOS produces nitric oxide (NO), which leads to the activation of Src.[18][19]

-

Activated Src phosphorylates VE-cadherin at residue Y685, leading to the disintegration of endothelial junctions and increased vascular permeability.[18]

-

Quantitative Data Summary

Quantitative analysis of this compound signaling is essential for understanding its dynamics and for the development of targeted inhibitors. The following tables summarize key quantitative parameters found in the literature.

Table 1: Inhibitor Potency against this compound Kinase Activity

| Compound | Assay Type | IC50 Value | Cell Line / System |

| Sunitinib | Cellular Phosphorylation | ~10-100 nM | HUE Cells (HUVEC) |

| PTK-787 | Cellular Phosphorylation | ~50-200 nM | HUE Cells (HUVEC) |

| Henatinib | Cellular Phosphorylation | Not specified, but significant inhibition shown | Cellular Context |

[Sources: 13, 38]

Table 2: VEGF Immobilization and Receptor Phosphorylation

| Surface Type | Immobilized VEGF Density (pg/cm²) | Relative pthis compound (Y1214) Levels |

| Heparin-ABH | 197.82 ± 9.00 | Highest |

| Oxidized Heparin | 166.15 ± 18.38 | Intermediate |

| 1% EG-NH2 | 120.05 ± 9.60 | Lowest |

[Source: 34]

Key Experimental Protocols

Validating this compound target engagement and downstream effects requires robust experimental methodologies. Below are detailed protocols for commonly used assays.

Protocol: Western Blotting for this compound Phosphorylation

This method is used to detect the phosphorylation status of this compound and downstream signaling proteins following stimulation or inhibitor treatment.[20]

-

Cell Culture and Treatment:

-

Culture human umbilical vein endothelial cells (HUVECs) or a similar endothelial cell line to 80-90% confluency.

-

Serum-starve the cells (e.g., in medium with 0.5% FBS) for 4-6 hours to reduce basal receptor activation.

-

Pre-incubate cells with desired concentrations of a this compound inhibitor (e.g., Henatinib) or vehicle control (DMSO) for 1-2 hours.

-

Stimulate the cells with recombinant human VEGF-A (e.g., 20-50 ng/mL) for a short period (e.g., 5-15 minutes) at 37°C.

-

-

Cell Lysis and Protein Quantification:

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet debris.

-

Determine the protein concentration of the supernatant using a BCA protein assay kit.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein (20-30 µg) in Laemmli buffer.

-

Separate proteins by size on an 8-10% SDS-polyacrylamide gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.

-

Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated this compound (e.g., anti-pVEGFR2 Tyr1175). Also, probe separate blots for total this compound, p-ERK, total ERK, p-Akt, and total Akt to assess downstream signaling, and a loading control like GAPDH or β-actin.

-

Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour.

-

Detect protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.

-

Protocol: Endothelial Cell Migration (Transwell) Assay

This assay measures the chemotactic migration of endothelial cells towards a VEGF gradient, a key function regulated by this compound.[4]

-

Preparation of Inserts:

-

Use Transwell inserts (e.g., 8 µm pore size) for a 24-well plate.

-

Coat the underside of the inserts with an extracellular matrix protein like fibronectin (10 µg/mL) for 1 hour at 37°C to promote cell attachment.

-

-

Cell Preparation:

-

Culture HUVECs to 80-90% confluency.

-

Serum-starve the cells for 4-6 hours.

-

Trypsinize and resuspend the cells in serum-low medium (e.g., EBM with 0.5% FBS) at a density of 1 x 10^6 cells/mL.

-

-

Assay Setup:

-

In the lower chamber of the 24-well plate, add 600 µL of serum-low medium.

-

Add recombinant human VEGF-A (e.g., 20 ng/mL) to the lower chamber as the chemoattractant.

-

Add varying concentrations of the test inhibitor (e.g., VEGFR2-IN-7) or vehicle control to both the upper and lower chambers.

-

Add 100 µL of the cell suspension (100,000 cells) to the upper chamber of each insert.

-

-

Incubation and Analysis:

-

Incubate the plate at 37°C in a CO2 incubator for 4-6 hours.

-

After incubation, remove the medium from the inserts. Use a cotton swab to gently remove the non-migrated cells from the upper surface of the membrane.

-

Fix the migrated cells on the lower surface with methanol (B129727) and stain with a solution like Crystal Violet or DAPI.

-

Allow the inserts to dry, then visualize and count the migrated cells in several fields of view using a microscope. Quantify the results.

-

Protocol: Co-Immunoprecipitation (Co-IP) for Protein Interactions

This technique is used to demonstrate the physical interaction between this compound and its downstream adaptor proteins (e.g., PLCγ, SHB) upon VEGF stimulation.

-

Cell Culture and Lysis:

-

Culture and treat cells with VEGF-A as described for Western blotting (Protocol 5.1, Step 1).

-

Lyse cells in a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors.

-

Clarify lysates by centrifugation.

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with Protein A/G agarose (B213101) beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysate with an antibody against the "bait" protein (e.g., anti-VEGFR-2) overnight at 4°C with gentle rotation.

-

Add fresh Protein A/G beads to capture the antibody-protein complexes and incubate for 2-4 hours.

-

Pellet the beads by centrifugation and wash them 3-5 times with cold Co-IP lysis buffer to remove non-specific binders.

-

-

Elution and Detection:

-

Elute the protein complexes from the beads by boiling in Laemmli sample buffer.

-

Analyze the eluted proteins by Western blotting (Protocol 5.1, Step 3), probing with an antibody against the suspected interacting "prey" protein (e.g., anti-PLCγ). The presence of a band for PLCγ in the sample immunoprecipitated with the this compound antibody confirms their interaction.

-

References

- 1. assaygenie.com [assaygenie.com]

- 2. Reactome | VEGF-A,C,D bind to VEGFR2 leading to receptor dimerization [reactome.org]

- 3. Molecular Bases of this compound-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. biorbyt.com [biorbyt.com]

- 6. Frontiers | Molecular Bases of this compound-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 7. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cusabio.com [cusabio.com]

- 9. This compound conformational switch in response to ligand binding - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The VEGF Molecular Signalling Pathway Mechanism Explained | by Amirali Banani | Insights of Nature | Medium [medium.com]

- 11. Site-Specific Phosphorylation of VEGFR2 Is Mediated by Receptor Trafficking: Insights from a Computational Model - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Reactome | VEGFR2 mediated cell proliferation [reactome.org]

- 15. Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]

- 16. VEGF-A engages at least three tyrosine kinases to activate PI3K/Akt - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | PI3K/AKT/mTOR Pathway in Angiogenesis [frontiersin.org]

- 18. Endothelial VEGFR2-PLCγ signaling regulates vascular permeability and antitumor immunity through eNOS/Src - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ahajournals.org [ahajournals.org]

- 20. benchchem.com [benchchem.com]

A Technical Guide to the Role of VEGFR-2 in Pathological Tumor Growth

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Central Role of VEGFR-2 in Tumor Angiogenesis

Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a critical process for tumor growth, invasion, and metastasis.[1][2] Tumors require a dedicated blood supply to deliver oxygen and essential nutrients to proliferating cancer cells.[2][3] This process is primarily driven by the Vascular Endothelial Growth Factor (VEGF) signaling pathway, with VEGF Receptor 2 (this compound) acting as the principal mediator of angiogenic signals in endothelial cells.[2][4]

VEGF-A, a potent pro-angiogenic factor frequently secreted by tumor cells in response to hypoxia, binds to and activates this compound on the surface of vascular endothelial cells.[2][3] This ligand-receptor interaction triggers a cascade of intracellular signaling events that culminate in endothelial cell proliferation, migration, survival, and increased vascular permeability—all hallmarks of angiogenesis.[2][5][6] Given its pivotal role, this compound has become a major therapeutic target for the development of anti-angiogenic cancer therapies.[1][7] This technical guide provides an in-depth examination of this compound's structure, activation, core signaling pathways, and its multifaceted role in pathological tumor growth, supplemented with key experimental protocols and quantitative data.

This compound: Structure and Activation Mechanism

This compound, also known as Kinase Insert Domain Receptor (KDR) in humans or Fetal Liver Kinase 1 (Flk-1) in mice, is a transmembrane receptor tyrosine kinase (RTK).[2] Its structure consists of three primary domains:

-

Extracellular Domain (ECD): Comprises seven immunoglobulin (Ig)-like domains. The second and third Ig-like domains are directly responsible for binding the VEGF-A ligand.[2][5]

-

Transmembrane Domain (TMD): A single alpha-helical segment that anchors the receptor in the cell membrane.[8]

-

Intracellular Domain (ICD): Contains a split tyrosine kinase domain responsible for signal transduction.[8]

Activation of this compound is a multi-step process initiated by the binding of a dimeric VEGF-A ligand.[5][9] This binding induces receptor dimerization (homo- or hetero-dimerization), which brings the intracellular kinase domains into close proximity.[5] This proximity facilitates trans-autophosphorylation of specific tyrosine residues within the intracellular domain, creating docking sites for various downstream signaling molecules and initiating multiple signaling cascades.[2][5][10] Key autophosphorylation sites include Y951, Y1054, Y1059, Y1175, and Y1214, each recruiting specific adaptor proteins to propagate the signal.[5][11][12]

Caption: this compound activation by VEGF-A ligand binding and subsequent dimerization.

Core Signaling Pathways in Tumor Angiogenesis

Upon activation, this compound initiates several downstream signaling pathways that are crucial for angiogenesis. The most critical of these are the PLCγ-MAPK, PI3K/Akt, and FAK/Src pathways.

The PLCγ-PKC-MAPK Pathway: Driving Endothelial Cell Proliferation

The phosphorylation of tyrosine residue Y1175 on this compound is essential for recruiting and activating Phospholipase C-gamma (PLCγ).[5][13] Activated PLCγ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol (B14025) 1,4,5-trisphosphate (IP3).[13][14] DAG activates Protein Kinase C (PKC), which in turn initiates the Raf-MEK-ERK (MAPK) cascade.[5][9] The terminal kinase, ERK, translocates to the nucleus to activate transcription factors that promote DNA synthesis and endothelial cell proliferation.[5][9]

Caption: The this compound-mediated PLCγ-PKC-MAPK signaling pathway.

The PI3K/Akt/mTOR Pathway: Promoting Endothelial Cell Survival and Permeability

This compound activation also leads to the recruitment and activation of Phosphatidylinositol 3-kinase (PI3K), a process that can be mediated by adaptors like SHB or through Src kinase.[5][15] PI3K phosphorylates PIP2 to generate PIP3, which recruits and activates Akt (also known as Protein Kinase B).[10][16] Akt is a central node that promotes endothelial cell survival by inhibiting apoptotic proteins.[8][17] Furthermore, Akt can phosphorylate and activate endothelial nitric oxide synthase (eNOS), leading to nitric oxide (NO) production, which increases vascular permeability.[4][14] A key downstream effector of Akt is the mammalian target of rapamycin (B549165) (mTOR), which further regulates cell growth and survival.[5][17]

References

- 1. Tumor Angiogenesis and this compound: Mechanism, Pathways and Current Biological Therapeutic Interventions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 4. Targeting vascular endothelial growth receptor-2 (this compound): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Molecular Bases of this compound-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 6. Molecular Pharmacology of VEGF-A Isoforms: Binding and Signalling at VEGFR2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Clinical advances in the development of novel VEGFR2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. medium.com [medium.com]

- 10. Molecular Mechanisms and Future Implications of VEGF/VEGFR in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. VEGF-A isoforms program differential VEGFR2 signal transduction, trafficking and proteolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Recent updates on potential of this compound small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]

- 13. Endothelial VEGFR2-PLCγ signaling regulates vascular permeability and antitumor immunity through eNOS/Src - PMC [pmc.ncbi.nlm.nih.gov]

- 14. VEGF signaling pathway | Abcam [abcam.com]

- 15. VEGF-A engages at least three tyrosine kinases to activate PI3K/Akt - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | PI3K/AKT/mTOR Pathway in Angiogenesis [frontiersin.org]

- 17. spandidos-publications.com [spandidos-publications.com]

Vegfr-2 gene regulation and expression analysis

An In-depth Technical Guide to Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Gene Regulation and Expression Analysis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vascular Endothelial Growth Factor Receptor 2 (this compound), also known as Kinase Insert Domain Receptor (KDR) in humans and Fetal Liver Kinase 1 (Flk-1) in mice, is a primary mediator of the angiogenic effects of VEGF-A.[1][2] As a receptor tyrosine kinase predominantly expressed on endothelial cells, this compound is central to the processes of vasculogenesis and angiogenesis—the formation of new blood vessels.[2][3] Its activation by VEGF ligands initiates a cascade of downstream signaling pathways that regulate endothelial cell proliferation, migration, survival, and vascular permeability.[3][4][5]

Dysregulation of the VEGF/VEGFR-2 signaling axis is a hallmark of numerous pathologies, particularly cancer, where it drives tumor angiogenesis and growth.[6][7] Consequently, this compound has become a critical target for anti-angiogenic therapies in oncology and other diseases characterized by aberrant neovascularization.[6][8] This guide provides a comprehensive overview of this compound gene regulation, its core signaling pathways, and detailed protocols for its expression analysis.

This compound Gene Regulation

The expression of the KDR gene (encoding this compound) is tightly controlled at the transcriptional level, ensuring its predominant expression in vascular endothelial cells. This regulation is influenced by specific transcription factors and microenvironmental cues like hypoxia.

Transcriptional Control

Several transcription factors are known to bind to the promoter and enhancer regions of the KDR gene to modulate its expression:

-

Sp1 (Specificity Protein 1): The this compound promoter contains multiple Sp1 binding sites. Nuclear this compound itself can interact with Sp1 and bind to the Sp1-responsive region of its own promoter, creating a positive feedback loop to amplify the angiogenic response.[9][10]

-

AP2β (Activating Enhancer-Binding Protein 2β): AP2β acts as a negative regulator of this compound expression. Protein Kinase D (PKD) can phosphorylate AP2β, which suppresses its nuclear accumulation and thus prevents it from binding to the this compound promoter, leading to increased this compound expression.[11]

-

Ets (E26 transformation-specific) Factors: Ets transcription factors, activated by the FGF-Erk1/2 pathway, can control this compound transcription by binding to a composite FOX:ETS motif within the Vegfr2 enhancer.[12] This demonstrates a critical crosstalk mechanism where FGF signaling maintains endothelial cell responsiveness to VEGF by controlling this compound levels.[12]

Regulation by Hypoxia

Hypoxia, a condition of low oxygen tension, is a potent stimulus for angiogenesis and a key regulator of the VEGF/VEGFR-2 axis.[13][14] However, its effect on this compound expression can be complex. Some studies show that hypoxia decreases this compound levels in endothelial cells, potentially as a mechanism to modulate the cellular response and maximize viability.[15] Conversely, hypoxia can also drive the expression of soluble forms of this compound (sVEGFR2) when placed under the control of a hypoxia-responsive element (HRE), a strategy used in gene therapy to inhibit tumor growth by sequestering VEGF-A.[13][16]

The this compound Signaling Pathway

The binding of VEGF-A to the extracellular domain of this compound induces receptor dimerization and autophosphorylation of specific tyrosine residues in its cytoplasmic tail.[1][3] These phosphorylated sites serve as docking stations for various signaling proteins, initiating multiple downstream cascades.[1]

Key downstream pathways include:

-

PLCγ-PKC-MAPK Pathway: Phosphorylation at Tyr1175 recruits and activates Phospholipase C gamma (PLCγ).[3][17] This leads to the activation of Protein Kinase C (PKC) and the subsequent Raf-MEK-ERK (MAPK) cascade, which transmits signals to the nucleus to promote endothelial cell proliferation.[3][8]

-

PI3K-Akt Pathway: The pY1175 site can also activate Phosphoinositide 3-kinase (PI3K).[4] Additionally, phosphorylation at Tyr951 recruits TSAd, which activates Src, further stimulating the PI3K/Akt pathway.[3][4] The PI3K-Akt signaling axis is crucial for endothelial cell survival and regulates vascular permeability through the activation of endothelial nitric oxide synthase (eNOS).[3][8][18]

-

p38 MAPK Pathway: Phosphorylation at Tyr1214 mediates cell migration through the recruitment of adaptors like NCK, leading to the activation of the p38 MAPK pathway, which is important for actin polymerization and cytoskeletal remodeling.[3][18]

Expression Analysis of this compound

Analyzing the expression and activation status of this compound is fundamental for both basic research and the development of targeted therapeutics. This involves quantifying mRNA and protein levels, assessing receptor phosphorylation, and investigating the regulatory mechanisms governing its gene expression.

Quantitative Data on this compound Expression

This compound expression varies significantly across different tissues and under various physiological and pathological conditions. The following table summarizes relative expression changes reported in selected studies.

| Condition | Tissue / Cell Type | Change in this compound Expression | Reference |

| Chronic Stress | Adipose Tissue (Tumor-free) | ~6-fold increase | [19] |

| Tumor Burden | Adipose Tissue (Resting) | ~3-fold increase | [19] |

| Chronic Stress + Tumor Burden | Adipose Tissue | ~0.02-fold decrease (relative to resting) | [19] |

| Chronic Stress + Tumor Burden | Skeletal Muscle | ~23.8-fold increase | [19] |

| Chronic Stress | Brain Tissue (Tumor-free) | ~10.4-fold increase | [19] |

| Chronic Stress | Tumor (Lymphoma) | ~10-fold increase | [19] |

| Hypoxia | Endothelial Cells | Decreased protein levels | [15] |

| Ischemia (MCAO) | Mouse Cortex & Striatum | Significant increase in protein levels | [20] |

Experimental Protocols

This protocol allows for the sensitive quantification of this compound mRNA levels.

-

RNA Isolation:

-

Harvest cells or homogenize tissues and extract total RNA using a TRIzol-based reagent or a commercial column-based kit according to the manufacturer's instructions.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and verify integrity via gel electrophoresis.

-

-

cDNA Synthesis:

-

Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) and/or random hexamer primers.

-

The reaction is typically performed at 42-50°C for 60 minutes, followed by an inactivation step at 70°C for 10 minutes.[21]

-

-

Real-Time PCR:

-

Prepare the qPCR reaction mix containing: cDNA template, forward and reverse primers for this compound, a housekeeping gene (e.g., GAPDH, RPL27) for normalization, and a SYBR Green or EvaGreen master mix.[21]

-

Example Primer Sequences (Human this compound/KDR): (Note: Primers should always be validated for specificity and efficiency).

-

Forward: 5'-CACCACTCAAACGCTGACATG-3'

-

Reverse: 5'-GCTCGTTGGCGCACTCT-3'

-

-

Perform the reaction on a real-time PCR system using a typical cycling protocol: initial denaturation at 95°C for 3-5 minutes, followed by 40 cycles of denaturation at 95°C for 20 seconds, annealing at 59-60°C for 25 seconds, and extension at 72°C for 20 seconds.[21]

-

Include a melt curve analysis to confirm the specificity of the amplified product.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) for this compound and the housekeeping gene in each sample.

-

Calculate the relative expression of this compound mRNA using the comparative Ct (2-ΔΔCt) method.[22]

-

This method is used to detect and quantify total this compound protein and its activation state via phosphorylation.

-

Cell Treatment and Lysis:

-

Culture endothelial cells (e.g., HUVECs) to near confluency. For phosphorylation studies, serum-starve cells for 4-6 hours.[6]

-

Pre-treat with inhibitors if applicable, then stimulate with VEGF-A (e.g., 50 ng/mL) for 10-15 minutes to induce receptor phosphorylation.[6][23]

-

Place plates on ice, wash twice with ice-cold PBS, and lyse cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[6][23]

-

Scrape the cells, incubate the lysate on ice for 30 minutes, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.[23]

-

-

Protein Quantification:

-

Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.

-

-

SDS-PAGE and Transfer:

-

Load equal amounts of protein (20-50 µg) per lane onto a 7-8% SDS-polyacrylamide gel.[24]

-

Separate proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST (Tris-Buffered Saline with 0.1% Tween-20). For phospho-antibodies, BSA is recommended.[23]

-

Incubate the membrane overnight at 4°C with a primary antibody diluted in blocking buffer (e.g., rabbit anti-VEGFR-2 or rabbit anti-phospho-VEGFR-2 pTyr1175).[6][23]

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[23]

-

Wash the membrane again as in the previous step.

-

-

Detection and Analysis:

ChIP-seq is a powerful technique to identify the genome-wide binding sites of transcription factors, such as those that regulate the KDR gene.

-

Cross-linking and Cell Harvesting:

-

Grow cells (approx. 10-20 million per IP) to 80-90% confluency.

-

Add formaldehyde (B43269) directly to the culture medium to a final concentration of 1% to cross-link proteins to DNA. Incubate for 10 minutes at room temperature.[25]

-

Quench the reaction by adding glycine (B1666218) to a final concentration of 125 mM.

-

Harvest cells by scraping, wash with ice-cold PBS, and pellet by centrifugation.

-

-

Chromatin Preparation and Sonication:

-

Lyse the cells to release nuclei.

-

Resuspend the nuclear pellet in a sonication buffer.

-

Shear the chromatin into fragments of 200-600 bp using an ultrasonic processor (sonicator).[26] Optimization of sonication time and power is critical.

-

Verify fragment size by running an aliquot on an agarose (B213101) gel.

-

-

Immunoprecipitation (IP):

-

Pre-clear the chromatin lysate with Protein A/G magnetic beads to reduce non-specific background.

-

Incubate the pre-cleared chromatin overnight at 4°C with a ChIP-grade primary antibody against the transcription factor of interest (e.g., Sp1). Also, prepare an IgG control.

-

Add Protein A/G magnetic beads to the antibody-chromatin mixture and incubate for 2-4 hours to capture the immune complexes.

-

Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specifically bound proteins and DNA.

-

-

Elution and Reversal of Cross-links:

-

Elute the chromatin complexes from the beads using an elution buffer (e.g., containing SDS and NaHCO₃).

-

Reverse the formaldehyde cross-links by adding NaCl and incubating at 65°C for at least 6 hours or overnight.

-

Treat with RNase A and Proteinase K to remove RNA and proteins.

-

-

DNA Purification and Analysis:

-

Purify the DNA using a PCR purification kit or phenol-chloroform extraction.

-

The purified DNA can be analyzed by qPCR using primers flanking a putative binding site on the this compound promoter or used to prepare a library for next-generation sequencing (ChIP-seq) to identify genome-wide binding sites.[25]

-

References

- 1. assaygenie.com [assaygenie.com]

- 2. VEGF-A isoforms program differential VEGFR2 signal transduction, trafficking and proteolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Molecular Bases of this compound-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 4. Molecular Pharmacology of VEGF-A Isoforms: Binding and Signalling at VEGFR2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reactome | VEGF-A,C,D bind to VEGFR2 leading to receptor dimerization [reactome.org]

- 6. benchchem.com [benchchem.com]

- 7. VASCULAR ENDOTHELIAL GROWTH FACTOR RECEPTOR 2 (VEGFR2) AS A MARKER FOR MALIGNANT VASCULAR TUMORS AND MESOTHELIOMA – IMMUNOHISTOCHEMICAL STUDY OF 262 VASCULAR ENDOTHELIAL AND 1640 NONVASCULAR TUMORS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular Bases of this compound-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]

- 9. VEGFR2 translocates to the nucleus to regulate its own transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. VEGFR2 Translocates to the Nucleus to Regulate Its Own Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Protein kinase D up-regulates transcription of VEGF receptor-2 in endothelial cells by suppressing nuclear localization of the transcription factor AP2β - PMC [pmc.ncbi.nlm.nih.gov]

- 12. content-assets.jci.org [content-assets.jci.org]

- 13. Hypoxia-regulated over expression of soluble VEGFR2 controls angiogenesis and inhibits tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 14. aacrjournals.org [aacrjournals.org]

- 15. Hypoxia differentially regulates VEGFR1 and VEGFR2 levels and alters intracellular signaling and cell migration in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Hypoxia-regulated overexpression of soluble VEGFR2 controls angiogenesis and inhibits tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. commerce.bio-rad.com [commerce.bio-rad.com]

- 19. Tissue-specific changes in expression of Vegfr2 in tumor and normal tissues of lymphoma-bearing BALB/c mice under chronic restraint stress - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. medcraveonline.com [medcraveonline.com]

- 22. researchgate.net [researchgate.net]

- 23. benchchem.com [benchchem.com]

- 24. researchgate.net [researchgate.net]

- 25. epicypher.com [epicypher.com]

- 26. Protocols – HudsonAlpha Institute for Biotechnology [hudsonalpha.org]

An In-depth Technical Guide to the Core of Angiogenesis: VEGFR-2 Protein Structure and Functional Domains

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a pivotal protein in angiogenesis and a key target in therapeutic development. This document details its structural organization, the function of its distinct domains, and the intricate signaling pathways it governs. Furthermore, it offers detailed protocols for essential experiments utilized in the study of this compound, alongside quantitative data and visual representations to facilitate a deeper understanding of its molecular mechanisms.

This compound Protein Structure: An Architectural Overview

Vascular Endothelial Growth Factor Receptor-2, also known as Kinase Insert Domain Receptor (KDR) or CD309, is a type V receptor tyrosine kinase that plays a central role in mediating the downstream effects of Vascular Endothelial Growth Factor (VEGF).[1] The full-length human this compound protein is comprised of 1356 amino acids, including a signal peptide of 19 amino acids.[2] The mature protein is a transmembrane glycoprotein (B1211001) with a molecular weight of approximately 230 kDa.[2] Its architecture can be dissected into three principal regions: an extracellular domain, a transmembrane domain, and an intracellular domain.

Functional Domains of this compound

The modular structure of this compound is critical to its function, with each domain playing a specific role in ligand binding, receptor dimerization, and intracellular signal transduction.[2][3]

Table 1: Functional Domains of Human this compound

| Domain | Amino Acid Residues | Key Features and Functions |

| Extracellular Domain (ECD) | 20-764 | Composed of seven immunoglobulin-like (Ig-like) domains (D1-D7). Ig-like domains 2 and 3 are the primary binding sites for VEGF-A, VEGF-C, and VEGF-D.[2][4] Ig-like domains 4-7 are involved in receptor dimerization and stabilization of the active conformation.[5] The ECD contains 18 potential N-glycosylation sites, which are important for proper protein folding, trafficking, and ligand binding.[2] |

| Transmembrane Domain (TMD) | 765-789 | A single alpha-helical segment that anchors the receptor within the cell membrane. It plays a role in the correct orientation of the intracellular kinase domains upon ligand-induced dimerization.[2] |

| Intracellular Domain (ICD) | 790-1356 | Contains the catalytic machinery for signal transduction and is further subdivided into several functional regions. |

| Juxtamembrane Domain (JMD) | 790-833 | An intracellular regulatory region that autoinhibits kinase activity in the unphosphorylated state.[2] Phosphorylation of Tyr801 in this domain is a key initial step in receptor activation.[2] |

| Tyrosine Kinase Domain (TKD) | 834-1162 | Responsible for the catalytic activity of the receptor. It is a split kinase domain, interrupted by a kinase insert domain. |

| ATP Binding Lobe (TKD1) | 834-930 | Contains a conserved glycine-rich loop (Gly841-Gly846) involved in ATP binding.[2][6] |

| Kinase Insert Domain (KID) | 931-998 | A hydrophilic insert characteristic of the VEGFR family. It contains a key autophosphorylation site, Tyr951, which is a docking site for adaptor proteins.[2] |

| Phosphotransferase Lobe (TKD2) | 999-1162 | Contains the catalytic loop (1026-1033) and the activation loop (1045-1075).[2][6] Autophosphorylation of Tyr1054 and Tyr1059 within the activation loop is crucial for full kinase activation.[7] |

| C-terminal Domain (CTD) | 1163-1356 | A flexible tail containing important autophosphorylation sites, including Tyr1175 and Tyr1214, which serve as docking sites for various downstream signaling molecules.[2] |

This compound Signaling Pathways

Upon ligand binding and subsequent dimerization, this compound undergoes trans-autophosphorylation on specific tyrosine residues within its intracellular domain. These phosphorylated tyrosines create docking sites for a myriad of signaling proteins, initiating a cascade of downstream signaling pathways that ultimately regulate endothelial cell proliferation, migration, survival, and vascular permeability.[8]

Figure 1: this compound Signaling Pathway.

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound, providing a quick reference for researchers.

Table 2: Ligand Binding Affinities for this compound

| Ligand | Receptor State | Dissociation Constant (Kd) | Reference |

| VEGF-A | Monomeric this compound | 10 nM | [9] |

| VEGF-A | Dimeric this compound | 230 pM | [9] |

| VEGF-A | (Effective) | 75 pM - a few nM | [9] |

| VEGF-A isoforms | - | Similar binding affinities | [10] |

| VEGF-E | - | High affinity | [4] |

Table 3: Key Autophosphorylation Sites and Their Downstream Effectors

| Phosphorylation Site | Downstream Effector(s) | Cellular Response(s) | Reference(s) |

| Tyr801 (JMD) | - (Initiates further phosphorylation) | Kinase activation | [2][11] |

| Tyr951 (KID) | TSAd, Src | Cell migration, survival, permeability | [2][12] |

| Tyr1054/Tyr1059 (Activation Loop) | - (Essential for kinase activity) | Full kinase activation | [6][7] |

| Tyr1175 (CTD) | PLCγ, PI3K, SHB | Cell proliferation, migration, survival | [2][11][13] |

| Tyr1214 (CTD) | SHB, NCK, PI3K | Cell migration, permeability | [2][13] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the structure and function of this compound.

In Vitro Kinase Assay (Luminescence-Based)

This protocol describes a luminescence-based in vitro kinase assay to measure this compound kinase activity, often used for screening potential inhibitors. The principle is based on the quantification of ATP remaining after the kinase reaction; a lower luminescence signal indicates higher kinase activity.

Figure 2: In Vitro Kinase Assay Workflow.

Materials:

-

Recombinant Human this compound (GST-tagged)

-

5x Kinase Buffer

-

ATP

-

PTK Substrate (e.g., Poly(Glu,Tyr) 4:1)

-

Test inhibitor (e.g., this compound-IN-13)

-

DMSO

-

Sterile deionized water

-

DTT (optional)

-

White 96-well plate

-

Luminescence-based ATP detection reagent (e.g., Kinase-Glo® MAX)

-

Luminometer

Procedure:

-

Reagent Preparation:

-

Prepare 1x Kinase Buffer by diluting the 5x stock with sterile deionized water. If desired, add DTT to a final concentration of 1 mM.[9]

-

Prepare a stock solution of the test inhibitor in DMSO (e.g., 10 mM). Create serial dilutions in 1x Kinase Buffer. The final DMSO concentration in the assay should not exceed 1%.[12]

-

-

Assay Protocol:

-

Prepare a master mixture containing 1x Kinase Buffer, ATP (e.g., final concentration of 10-20 µM), and substrate.[12]

-

Add 25 µL of the master mixture to each well of a white 96-well plate.[9]

-

Add 5 µL of the diluted test inhibitor solutions to the respective wells. For the positive control (no inhibitor), add 5 µL of 1x Kinase Buffer with the same DMSO concentration. For the blank (no enzyme), add 5 µL of 1x Kinase Buffer.[9]

-

Initiate the reaction by adding 20 µL of diluted this compound enzyme (e.g., 1 ng/µL) to the "Test Wells" and "Positive Control" wells. Add 20 µL of 1x Kinase Buffer to the "Blank" wells.[9]

-

Mix gently and incubate the plate at 30°C for 45 minutes.[9]

-

-

Luminescence Detection:

-

Data Analysis:

-

Subtract the average luminescence of the "Blank" wells from all other readings.

-

Calculate the percentage of inhibition relative to the positive control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a suitable model to determine the IC50 value.

-

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the real-time binding kinetics of a ligand (e.g., a small molecule inhibitor) to an analyte (e.g., this compound). This protocol outlines the general steps for an SPR experiment.

Figure 3: Surface Plasmon Resonance (SPR) Workflow.

Materials:

-

SPR instrument and sensor chips (e.g., CM5)

-

Recombinant human this compound kinase domain

-

Test compound (analyte)

-

Amine coupling kit (EDC, NHS, ethanolamine-HCl)

-

Running buffer (e.g., HBS-EP+)

-

Regeneration solution (e.g., glycine-HCl pH 2.5)

Procedure:

-

Ligand Immobilization:

-

Activate the sensor chip surface using a mixture of EDC and NHS.

-

Inject the this compound protein diluted in an appropriate buffer (e.g., 10 mM sodium acetate, pH 5.0) over the activated surface to achieve the desired immobilization level.

-

Inject ethanolamine-HCl to deactivate any remaining active esters on the surface.

-

-

Binding Analysis:

-

Prepare a series of dilutions of the test compound in running buffer. It is recommended to include a zero-concentration sample (running buffer only) for double referencing.

-

Inject the test compound dilutions over the immobilized this compound surface and a reference flow cell (without immobilized protein) at a constant flow rate.

-

Monitor the association of the compound during the injection, followed by the dissociation phase where only running buffer flows over the surface.

-

-

Regeneration:

-

After each binding cycle, inject a pulse of regeneration solution to remove the bound analyte and prepare the surface for the next injection. The choice of regeneration solution should be optimized to ensure complete removal of the analyte without damaging the immobilized ligand.

-

-

Data Analysis:

-

The raw sensorgram data is processed by subtracting the signal from the reference flow cell and the zero-concentration sample.

-

The processed data is then fitted to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

-

X-ray Crystallography of the this compound Kinase Domain

This protocol provides a general workflow for determining the three-dimensional structure of the this compound kinase domain, often in complex with an inhibitor, using X-ray crystallography.

Procedure:

-

Protein Expression and Purification: Express and purify a soluble, stable fragment of the this compound kinase domain (e.g., residues 805-1356). High purity and homogeneity are critical for crystallization.

-

Crystallization:

-

Screen a wide range of crystallization conditions (precipitants, buffers, pH, temperature, and additives) using techniques like sitting-drop or hanging-drop vapor diffusion.

-

Optimize the initial "hit" conditions to obtain diffraction-quality single crystals.

-

-

Data Collection:

-

Cryo-protect the crystals to prevent damage from radiation and flash-cool them in liquid nitrogen.

-

Collect X-ray diffraction data, typically at a synchrotron source for high-intensity X-rays.[7]

-

-

Structure Determination and Refinement:

-

Process the diffraction data (indexing, integration, and scaling).

-

Solve the crystal structure using molecular replacement, with a known structure of a similar kinase as a search model.

-

Build and refine the atomic model of the this compound kinase domain against the experimental data.

-

-

Structure Analysis: Analyze the final structure to understand the overall fold, the conformation of key regions like the activation loop, and the binding mode of any co-crystallized ligands or inhibitors.

Site-Directed Mutagenesis

This technique is used to introduce specific mutations into the this compound gene to study the functional role of individual amino acid residues.

Procedure:

-

Primer Design: Design a pair of complementary oligonucleotide primers containing the desired mutation. The primers should be 25-45 bases in length with a melting temperature (Tm) ≥ 78°C. The mutation should be in the middle of the primers.

-

PCR Amplification: Perform a PCR reaction using a high-fidelity DNA polymerase, the plasmid containing the wild-type this compound cDNA as a template, and the mutagenic primers. The PCR cycling parameters should be optimized for the specific polymerase and primers used.

-

Template Digestion: Digest the parental, methylated, non-mutated DNA template with a restriction enzyme like DpnI, which specifically cleaves methylated DNA.

-

Transformation: Transform the mutated plasmid DNA into competent E. coli cells.

-

Selection and Sequencing: Select colonies and isolate the plasmid DNA. Sequence the plasmid DNA to confirm the presence of the desired mutation and to ensure no other mutations were introduced.

-

Functional Analysis: Express the mutant this compound protein and analyze its function using assays such as those described above (kinase assay, phosphorylation analysis) to determine the impact of the mutation.

Conclusion

This compound remains a focal point of research in angiogenesis and oncology due to its critical role in these processes. A thorough understanding of its structure, the function of its domains, and the signaling pathways it orchestrates is paramount for the development of novel and effective therapeutic strategies. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers dedicated to unraveling the complexities of this compound and harnessing this knowledge for the advancement of medicine.

References

- 1. Molecular Bases of this compound-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Vascular endothelial growth factor receptor-2: its unique signaling and specific ligand, VEGF-E - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Direct measurements of VEGF–VEGFR2 binding affinities reveal the coupling between ligand binding and receptor dimerization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound conformational switch in response to ligand binding - PMC [pmc.ncbi.nlm.nih.gov]

- 10. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Site-Specific Phosphorylation of VEGFR2 Is Mediated by Receptor Trafficking: Insights from a Computational Model - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Site-Specific Phosphorylation of VEGFR2 Is Mediated by Receptor Trafficking: Insights from a Computational Model | PLOS Computational Biology [journals.plos.org]

- 13. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to VEGFR-2 Isoforms and Their Specific Functions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR) or Fetal Liver Kinase 1 (Flk-1), is a key mediator of angiogenesis, the formation of new blood vessels.[1] Its role in both physiological and pathological processes, including embryonic development, wound healing, and tumor growth, has made it a critical target in drug development.[1][2] While much of the research has focused on the canonical full-length, membrane-bound receptor, the existence of isoforms adds another layer of complexity and regulation to the this compound signaling axis. This guide provides a comprehensive overview of the known this compound isoforms, their distinct functions, the signaling pathways they modulate, and the experimental methodologies used for their study.

This compound Isoforms: An Overview

Alternative splicing of the KDR gene gives rise to at least two distinct isoforms of this compound with differing structures and functions:

-

Membrane-Bound this compound (mthis compound): This is the full-length, transmembrane receptor that is primarily expressed on vascular endothelial cells.[1] It is a receptor tyrosine kinase that, upon ligand binding, undergoes dimerization and autophosphorylation, initiating downstream signaling cascades that promote endothelial cell proliferation, migration, survival, and vascular permeability.[3][4]

-

Soluble this compound (sthis compound): This isoform is a truncated, secreted protein that lacks the transmembrane and intracellular kinase domains. It is generated through the retention of intron 13 during pre-mRNA splicing. sthis compound functions as a decoy receptor, sequestering VEGF ligands and thereby inhibiting their interaction with membrane-bound receptors.

Specific Functions and Signaling Pathways

Membrane-Bound this compound (mthis compound)

The primary function of mthis compound is to transduce the signals of Vascular Endothelial Growth Factors (VEGFs), primarily VEGF-A, to elicit a range of cellular responses crucial for angiogenesis.

VEGF-A binds to the second and third immunoglobulin-like domains of mthis compound, inducing receptor dimerization and subsequent trans-autophosphorylation of specific tyrosine residues within the intracellular domain.[5] This phosphorylation creates docking sites for various adaptor proteins and signaling molecules, initiating multiple downstream pathways.

The activation of mthis compound triggers a complex network of intracellular signaling cascades:

-

PLCγ-PKC-MAPK Pathway: Phosphorylation of Tyr1175 on mthis compound recruits and activates Phospholipase C gamma (PLCγ).[3] PLCγ activation leads to the generation of diacylglycerol (DAG) and inositol (B14025) trisphosphate (IP3), which in turn activate Protein Kinase C (PKC) and the Ras-Raf-MEK-ERK (MAPK) cascade. This pathway is a major driver of endothelial cell proliferation.[3]

-

PI3K/Akt Pathway: The p85 subunit of Phosphoinositide 3-kinase (PI3K) can also bind to the phosphorylated Tyr1175.[1] This activates the PI3K/Akt signaling pathway, which is critical for promoting endothelial cell survival and increasing vascular permeability.[3]

-

Src Family Kinases and Cell Migration: Phosphorylation at other tyrosine residues, such as Tyr951 and Tyr1214, can recruit Src family kinases and other adaptor proteins like Shb and NCK. These interactions are crucial for focal adhesion turnover and actin cytoskeleton reorganization, which are essential for directed endothelial cell migration.[3]

Figure 1: Simplified signaling pathway of membrane-bound this compound (mthis compound).

Soluble this compound (sthis compound)

The primary function of sthis compound is to act as an endogenous inhibitor of lymphangiogenesis, the formation of lymphatic vessels.

sthis compound lacks a signaling domain and exerts its function by sequestering lymphangiogenic growth factors, particularly VEGF-C.[6] By binding to VEGF-C, sthis compound prevents it from activating its primary signaling receptor, VEGFR-3, which is predominantly expressed on lymphatic endothelial cells. This inhibitory action helps to maintain lymphatic vessel homeostasis.

Figure 2: Inhibitory mechanism of soluble this compound (sthis compound) on lymphangiogenesis.

Quantitative Data on this compound Isoforms and Ligand Interactions

The following tables summarize key quantitative data related to this compound isoforms and their interactions with VEGF ligands.

Table 1: Ligand Binding Affinities to this compound

| Ligand | Receptor Isoform | Binding Affinity (Kd) | Species | Experimental Method | Reference |

| VEGF-A165 | mthis compound | ~0.15 - 0.77 nM | Human | Radioligand binding, BRET | [7][8] |

| VEGF-A121 | mthis compound | ~0.24 nM | Human | BRET | [8] |

| Processed VEGF-C | mthis compound | ~410 pM | Porcine | Scatchard analysis | [9] |

| VEGF-C | sthis compound | High Affinity (exact Kd not specified) | Human/Mouse | Functional assays | [6] |

Table 2: Functional Effects of this compound Activation by Different VEGF-A Isoforms

| VEGF-A Isoform | Cellular Response | Quantitative Effect | Cell Type | Reference |

| VEGF-A165 | Endothelial Cell Proliferation | Potent inducer | HUVEC | [7] |

| VEGF-A121 | Endothelial Cell Proliferation | Less potent than VEGF-A165 | HUVEC | [7] |

| VEGF-A165 | Endothelial Cell Migration | Potent inducer | HUVEC | [7] |

| VEGF-A121 | Endothelial Cell Migration | Less potent than VEGF-A165 | HUVEC | [7] |

Experimental Protocols

Detailed methodologies are crucial for the accurate study of this compound isoforms and their functions. Below are outlines of key experimental protocols.

Western Blot Analysis of this compound Phosphorylation

This protocol is used to detect the activation of mthis compound by assessing its phosphorylation status.

Materials:

-

Cultured endothelial cells (e.g., HUVECs)

-

VEGF-A

-

Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-VEGFR-2 (e.g., pTyr1175), anti-total-VEGFR-2

-

HRP-conjugated secondary antibody

-

ECL detection reagent

Procedure:

-

Cell Culture and Treatment: Culture endothelial cells to 80-90% confluency. Serum-starve the cells for 4-6 hours. Treat cells with VEGF-A (e.g., 50 ng/mL) for a specified time (e.g., 10-15 minutes).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

-